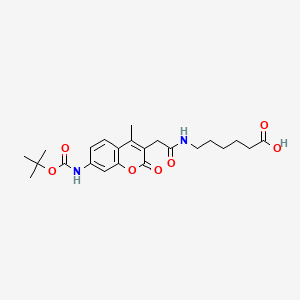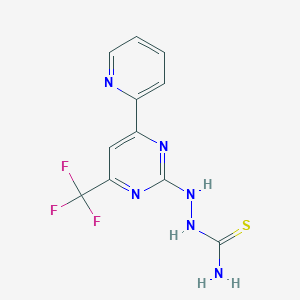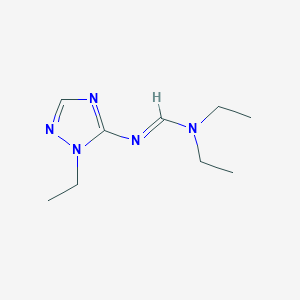
N,N-Diethyl-N'-(1-ethyl-1H-1,2,4-triazol-5-yl)formimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide typically involves the reaction of diethylamine with a suitable triazole derivative. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
N-Alkylation: The triazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 1-position.
Imidoformamide Formation: The final step involves the reaction of the N-ethyltriazole with diethylamine and a formylating agent, such as formic acid or formamide, under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the imidoformamide group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced imidoformamide derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, for various industrial applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide involves its interaction with biological targets, such as enzymes. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the imidoformamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide
Comparison:
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide: This compound has similar properties but with dimethyl groups instead of diethyl groups, which may affect its solubility and reactivity.
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide: The presence of a methyl group instead of an ethyl group at the triazole ring can influence the compound’s steric and electronic properties.
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide: The change in the triazole ring structure (1,2,3-triazole vs. 1,2,4-triazole) can significantly impact the compound’s chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C9H17N5 |
|---|---|
Poids moléculaire |
195.27 g/mol |
Nom IUPAC |
N,N-diethyl-N'-(2-ethyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C9H17N5/c1-4-13(5-2)8-11-9-10-7-12-14(9)6-3/h7-8H,4-6H2,1-3H3/b11-8+ |
Clé InChI |
DZEKDECDADCJEJ-DHZHZOJOSA-N |
SMILES isomérique |
CCN1C(=NC=N1)/N=C/N(CC)CC |
SMILES canonique |
CCN1C(=NC=N1)N=CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
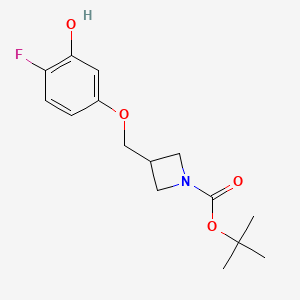
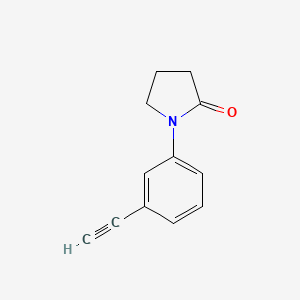
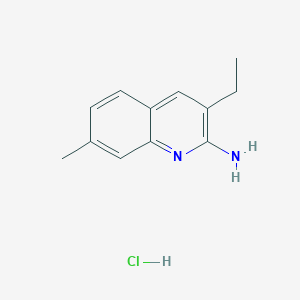
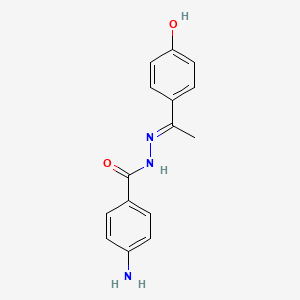
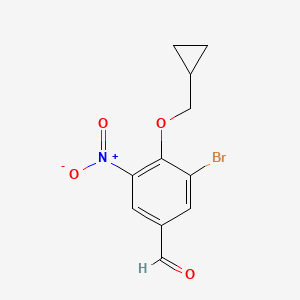
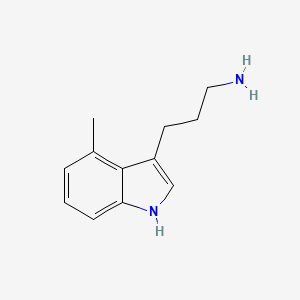
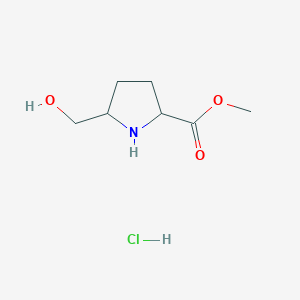
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
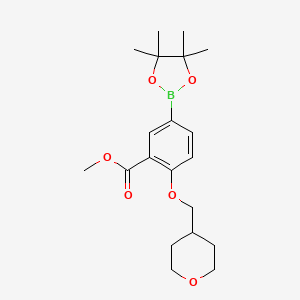
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
